Technical Monograph: 3-(1H-pyrazol-4-yl)benzoic Acid Structure
Technical Monograph: 3-(1H-pyrazol-4-yl)benzoic Acid Structure
Part 1: Executive Summary
The Biaryl Hinge Binder
3-(1H-pyrazol-4-yl)benzoic acid (CAS: 1002535-21-8) represents a privileged scaffold in modern drug discovery, particularly within kinase inhibition and fragment-based drug design (FBDD). This biaryl system combines a polar, hydrogen-bond-rich pyrazole moiety with a solubilizing, vector-orienting benzoic acid.
Its structural significance lies in its ability to function as a "hinge-binding" mimetic . The pyrazole unit mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region, while the carboxylate group at the meta-position provides a solvent-exposed exit vector for solubilizing groups or salt-bridging interactions with conserved lysine/arginine residues.
This guide dissects the structural architecture, provides a robust, self-validating synthetic protocol, and analyzes the medicinal chemistry utility of this high-value intermediate.
Part 2: Physicochemical Architecture
Structural Attributes & Tautomerism
The molecule consists of a benzene ring linked at the C3 position to the C4 position of a pyrazole ring. This specific regioisomerism (3-phenyl-4-pyrazolyl) is critical; unlike the 3-(pyrazol-3-yl) isomer, the 4-linked pyrazole projects its nitrogen atoms symmetrically relative to the biaryl axis, allowing for a "flip-flop" binding mode that can accommodate various active site geometries.
Tautomeric Equilibrium: The 1H-pyrazole moiety exists in dynamic equilibrium between two identical tautomers (assuming no N-substitution). In solution, the proton rapidly migrates between N1 and N2.
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Implication: In crystal structures or protein binding sites, the pyrazole will adopt the tautomer that maximizes H-bond complementarity (Donor-Acceptor matching).
Quantitative Profile
The following parameters define the scaffold's "Rule of 3" compliance for fragment screening.
| Property | Value | biological Relevance |
| Molecular Weight | 188.18 g/mol | Ideal Fragment (<200 Da) |
| cLogP | ~1.4 | High Ligand Efficiency (LE) potential |
| pKa (Acid) | 4.18 (est) | Ionized at physiological pH (Solubility) |
| pKa (Pyrazole) | ~14.0 (NH) / 2.5 (NH₂⁺) | Neutral at physiological pH; H-bond Donor/Acceptor |
| TPSA | ~66 Ų | Good membrane permeability prediction |
| Rotatable Bonds | 2 | Low entropic penalty upon binding |
Part 3: Synthetic Methodology (Self-Validating Protocol)
Objective: Synthesis of 3-(1H-pyrazol-4-yl)benzoic acid via Suzuki-Miyaura Cross-Coupling. Challenge: Coupling a free carboxylic acid and an unprotected pyrazole can poison Pd-catalysts. Solution: A ligand-free or robust Pd(II) system in aqueous media, utilizing the "water-soluble" nature of the deprotonated intermediates.
Reaction Scheme
Reactants: 3-Carboxyphenylboronic acid (or ester) + 4-Bromo-1H-pyrazole. (Note: Using the boronic acid on the phenyl ring is often preferred to avoid protodeboronation of pyrazole-4-boronic acids).
Step-by-Step Protocol
Step 1: Reagent Assembly
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Vessel: 100 mL Round Bottom Flask (RBF) equipped with a reflux condenser.
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Reagents:
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3-Bromobenzoic acid (1.0 eq, 5.0 mmol, 1.00 g)
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq, 6.0 mmol, 1.16 g)
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Catalyst: Pd(dppf)Cl₂·DCM (3 mol%, 0.15 mmol, 122 mg) — Chosen for resistance to oxidation and robust performance with heteroaryl chlorides/bromides.
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Base: Na₂CO₃ (3.0 eq, 15.0 mmol, 1.59 g) — Excess base is critical to deprotonate both the carboxylic acid and the pyrazole NH, keeping them soluble.
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Solvent: 1,4-Dioxane : Water (4:1 ratio, 25 mL total).
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Step 2: Degassing (The Oxygen Exclusion Rule)
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Dissolve reactants in the solvent system.
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Procedure: Sparge with Argon/Nitrogen for 15 minutes before adding the catalyst.
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Why? Palladium(0) species are sensitive to oxygen. A dark black precipitate early in the reaction indicates catalyst decomposition (Pd-black formation).
Step 3: Thermal Activation
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Heat the mixture to 90°C for 4–6 hours.
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Monitoring: Monitor via LC-MS or TLC (Mobile phase: 10% MeOH in DCM with 1% AcOH). The product will be a polar spot near the baseline; starting material (bromide) will be higher.
Step 4: Self-Validating Workup (Acid-Base Purification) This protocol uses the amphoteric nature of the product for purification without column chromatography.
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Filtration: Filter the hot reaction mixture through Celite to remove Pd-black.
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Basification: Ensure pH > 10 (add 1M NaOH if necessary). Wash the aqueous layer with Ethyl Acetate (EtOAc).
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Logic: The product (dianion: carboxylate + pyrazolate) stays in water. Non-polar impurities (dehalogenated byproducts, phosphine oxides) move to EtOAc.
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Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~3–4.
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Observation: A white/off-white precipitate should form immediately. This is the target molecule (neutral pyrazole, protonated acid).
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Collection: Filter the solid, wash with cold water (removes inorganic salts), and dry under vacuum.
Synthetic Workflow Diagram
Figure 1: Self-validating synthetic workflow utilizing acid-base extraction logic to isolate the pure biaryl scaffold.
Part 4: Medicinal Chemistry Applications[1][2][3][4][5]
The Kinase Hinge Pharmacophore
The 3-(1H-pyrazol-4-yl)benzoic acid structure is a classic "Type I" kinase inhibitor scaffold.
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The Pyrazole (Hinge Binder): The N1-H and N2 atoms of the pyrazole ring form a bidentate hydrogen bond pair with the backbone carbonyl and amide nitrogen of the kinase hinge region (e.g., the "gatekeeper" residue + 2).
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The Benzoic Acid (Solvent/Salt Bridge): The carboxylic acid projects into the solvent front or interacts with the conserved Lysine (catalytic) or DFG-motif residues, depending on the specific kinase conformation.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<190 Da) and high polarity, this molecule is an ideal "fragment starter."
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Growth Vectors:
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Amide Coupling: The carboxylic acid is readily converted to amides to reach into the hydrophobic back pocket (selectivity pocket).
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N-Alkylation: The pyrazole NH can be alkylated to change the vector or improve permeability, though this sacrifices the donor capability.
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Structural Interaction Map
Figure 2: Pharmacophore mapping of the scaffold within a theoretical kinase active site.
Part 5: References
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Suzuki-Miyaura Coupling Methodology:
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Kinase Inhibitor Scaffolds:
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Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. Link
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Fragment-Based Drug Discovery (FBDD):
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Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. Link
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Chemical Properties & CAS Data:
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PubChem Compound Summary for CID 2795542 (Isomer Reference). National Center for Biotechnology Information. Link
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Biaryl Pyrazole Antibacterials:
